molecular formula C21H19N7O3 B3017603 4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide CAS No. 893918-04-2

4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide

Cat. No.: B3017603
CAS No.: 893918-04-2
M. Wt: 417.429
InChI Key: WDDXUYWSQQLONB-UHFFFAOYSA-N
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Description

4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3,4-dimethylphenyl group at position 3 and an acetylaminobenzamide moiety at position 6. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and organic synthesis. Its synthesis likely involves multi-step pathways, including cyclocondensation of nitrile intermediates with pyrazole derivatives, as inferred from analogous reactions in the literature .

Properties

IUPAC Name

4-[[2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c1-12-3-8-16(9-13(12)2)28-20-18(25-26-28)21(31)27(11-23-20)10-17(29)24-15-6-4-14(5-7-15)19(22)30/h3-9,11H,10H2,1-2H3,(H2,22,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDXUYWSQQLONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3O2S2C_{24}H_{22}ClN_3O_2S_2, with a molecular weight of approximately 298.306 g/mol. Its structure includes a triazolopyrimidine core and a dimethylphenyl substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class exhibit diverse pharmacological activities, including:

  • Anticancer Properties : Similar compounds have been shown to inhibit heat shock proteins (Hsp90), which play critical roles in cancer cell proliferation and survival. For instance, inhibitors derived from this class demonstrated nanomolar antiproliferative activity across various cancer cell lines .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains. For example, derivatives of related compounds have shown significant antifungal activity against Aspergillus fumigatus, outperforming standard treatments like Clotrimazole .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biochemical pathways.
  • Cell Proliferation Modulation : Similar triazolopyrimidine derivatives have been shown to influence pathways related to cell growth and apoptosis, suggesting that this compound may share these properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (nM)Reference
Compound AAnticancerHT-29 (colon cancer)3
Compound BAntifungalAspergillus fumigatus< 25
Compound CAntibacterialStaphylococcus aureus50

Detailed Findings:

  • Anticancer Activity : In a study involving various cancer cell lines, analogues of triazolopyrimidine derivatives exhibited strong binding affinity to Hsp90. This interaction resulted in significant antiproliferative effects, with IC50 values in the low nanomolar range for certain derivatives .
  • Antimicrobial Studies : A comprehensive evaluation of synthesized compounds showed that several exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, one compound demonstrated superior antifungal efficacy compared to established drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The triazolo[4,5-d]pyrimidinone core distinguishes this compound from structurally related spiro-aza derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), which incorporate benzothiazole and spirocyclic systems . While both classes exhibit fused heterocyclic systems, the triazolo-pyrimidine scaffold in the target compound may enhance π-π stacking interactions in biological systems compared to the spiro-oxa-aza frameworks.

Substituent Profiles

  • 3,4-Dimethylphenyl Group : This substituent introduces steric bulk and lipophilicity, contrasting with the benzothiazole or hydroxylphenyl groups in compounds. Such differences influence solubility and receptor-binding affinities.

Pharmacological and Analytical Profiles

Analytical Characterization

  • Spectroscopic Methods : Similar to compounds, the target compound would likely be characterized via IR (amide C=O stretch ~1650 cm⁻¹) and UV-Vis (aromatic π→π* transitions ~270 nm) .
  • Elemental Analysis : Expected %C, %H, and %N values would align with its molecular formula (C₂₄H₂₂N₆O₃), differing from nitrogen-rich spiro-aza derivatives in .

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